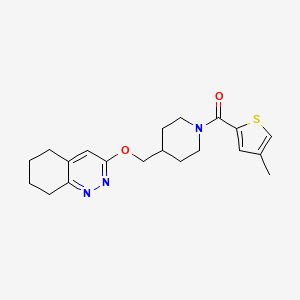
(4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its complex molecular structure. This compound encompasses several functional groups, including a thiophene ring, a piperidine ring, and a cinnoline moiety, giving it a range of potential chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step reactions that incorporate the construction of its three distinct rings followed by their fusion into a single molecule.
Starting Materials: : Common starting materials include 4-methylthiophene-2-carboxylic acid, 3-aminocinnoline, and 4-piperidinemethanol.
Reaction Steps
Formation of the Piperidinyl Methanone: : This often involves acylation reactions where piperidinemethanol is treated with an acyl chloride derivative to form the piperidinyl methanone moiety.
Cinnoline Incorporation: : The attachment of the cinnoline ring can be achieved through nucleophilic substitution or coupling reactions.
Thiophene Ring Functionalization: : The methylthiophenyl group can be introduced via cross-coupling reactions like Suzuki or Stille coupling, which form the final compound.
Industrial Production Methods
For large-scale production, optimization of the above synthetic routes is crucial, focusing on yield, cost, and environmental impact. Automation and continuous flow chemistry might be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : (4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : The compound may also be reduced, targeting the carbonyl groups or the nitrogens in the cinnoline and piperidine rings.
Substitution: : Halogenation or nitration reactions can occur at the aromatic rings, providing sites for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: : Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration under controlled conditions.
Major Products Formed
The products vary widely depending on the reaction conditions but can include sulfoxides, sulfones, reduced piperidine derivatives, and halogenated thiophenes.
Scientific Research Applications
(4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone finds applications across multiple domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules or materials.
Biology: : Potential use in studying receptor-ligand interactions given its structural features.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial activities.
Industry: : May be employed in the development of specialty chemicals or advanced materials due to its diverse functional groups.
Mechanism of Action
The mechanism of action for this compound, if used pharmacologically, would likely involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids:
Molecular Targets: : Could include kinases, G-protein-coupled receptors, or DNA.
Pathways Involved: : The exact pathways would depend on the specific activity being leveraged but could involve modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
(4-Methylthiophen-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out for its unique combination of a thiophene ring, piperidine, and cinnoline moieties:
Similar Compounds
Compounds with a thiophene ring such as thiophene-based polymers.
Piperidine-containing molecules like piperine or various piperidine alkaloids.
Cinnoline derivatives used in medicinal chemistry.
Uniqueness: : The integration of these three structural elements provides distinctive chemical reactivity and a broad spectrum of potential biological activities that are not found in simpler compounds.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14-10-18(26-13-14)20(24)23-8-6-15(7-9-23)12-25-19-11-16-4-2-3-5-17(16)21-22-19/h10-11,13,15H,2-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGZNLFPIFKPLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
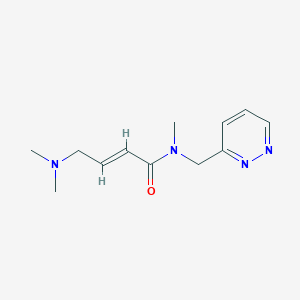
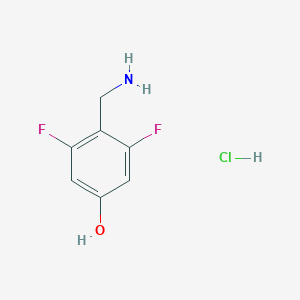
![5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2402947.png)
![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)
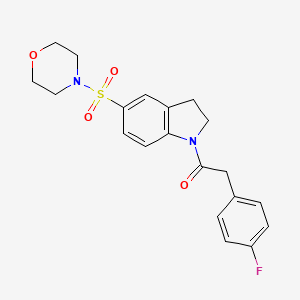
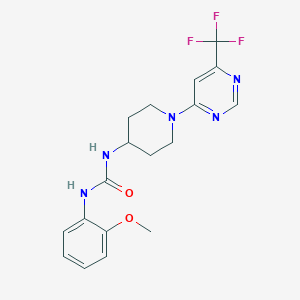
![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)

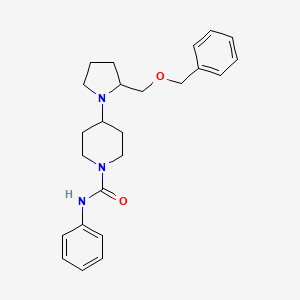
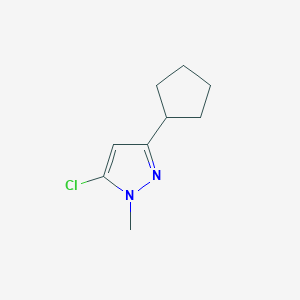
![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)
